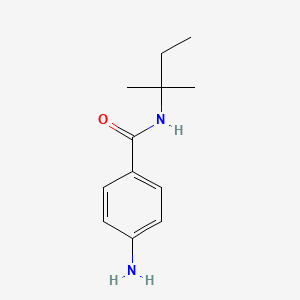

4-amino-N-(2-methylbutan-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-amino-N-(2-methylbutan-2-yl)benzamide |

InChI |

InChI=1S/C12H18N2O/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4,13H2,1-3H3,(H,14,15) |

InChI Key |

OPSBQKCDEPIXJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Strategies and Transformational Chemistry of 4 Amino N 2 Methylbutan 2 Yl Benzamide

Established Methodologies for Benzamide (B126) Scaffold Synthesis

The creation of the benzamide backbone is a fundamental transformation in organic chemistry, with a plethora of methods developed to facilitate this reaction under various conditions.

Amidation Reactions and Coupling Reagents

The most direct and common approach to synthesizing benzamides is the coupling of a carboxylic acid with an amine. This reaction, however, often requires the activation of the carboxylic acid to overcome the inherent low reactivity of the carboxyl group and the basicity of the amine, which can lead to salt formation. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed.

Phosphonium and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents. They generate activated esters in situ that rapidly react with amines to form the amide bond with high yields and minimal side reactions. HATU, in particular, is noted for its high reactivity, which is beneficial for coupling sterically hindered amino acids.

| Coupling Reagent Class | Examples | Mechanism of Action | Common Additives |

| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | Formation of an activated ester | - |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Formation of an activated ester | - |

Alternative Synthetic Routes to Benzamide Derivatives

Beyond direct coupling, several other strategies exist for the synthesis of benzamides, often starting from more reactive carboxylic acid derivatives.

From Acyl Chlorides: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acyl chlorides readily react with amines, typically in the presence of a base to neutralize the HCl by-product, to afford the corresponding benzamide in high yield. This method is robust but can be limited by the functional group tolerance of the starting materials to the harsh conditions of acyl chloride formation.

From Esters: Amides can be synthesized by the aminolysis of esters. This reaction is typically slower than the reaction with acyl chlorides and may require heating or the use of a catalyst.

Catalytic Direct Amidation: In a drive towards more sustainable processes, direct catalytic amidation of carboxylic acids with amines that avoids stoichiometric activators is a significant area of research. Catalysts based on boron, such as boric acid, and various transition metals have shown promise in facilitating this transformation, often with the removal of water as the only by-product.

Specific Synthetic Pathways for 4-amino-N-(2-methylbutan-2-yl)benzamide

The synthesis of this compound presents a specific challenge due to the steric hindrance of the tertiary alkyl amine, 2-amino-2-methylbutane. A plausible and efficient synthetic route involves the coupling of a protected 4-aminobenzoic acid derivative with 2-amino-2-methylbutane, followed by a deprotection step. A common strategy is to start with 4-nitrobenzoic acid, which can be converted to the target compound in a two-step process.

Optimization of Reaction Conditions for Yield and Purity

A likely synthetic approach begins with the conversion of 4-nitrobenzoyl chloride to N-(2-methylbutan-2-yl)-4-nitrobenzamide. This intermediate is then reduced to the final product.

Step 1: Amidation of 4-nitrobenzoyl chloride

The reaction of 4-nitrobenzoyl chloride with the sterically hindered 2-amino-2-methylbutane requires careful optimization to maximize yield and minimize side reactions.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents like Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | To dissolve reactants and not interfere with the reaction. |

| Base | A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | To scavenge the HCl produced during the reaction without competing with the primary amine. |

| Temperature | 0 °C to room temperature | To control the exothermic reaction and prevent side reactions. |

| Stoichiometry | A slight excess of the amine can be used | To ensure complete consumption of the acyl chloride. |

Under optimized conditions, this reaction can be expected to proceed with high yield.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group of N-(2-methylbutan-2-yl)-4-nitrobenzamide to the corresponding amine yields the target compound. Several reduction methods can be employed.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, room temperature, atmospheric or slightly elevated pressure | High yield, clean reaction, environmentally benign by-products (water). | Requires specialized hydrogenation equipment. |

| Metal-Acid Reduction | SnCl₂·2H₂O | Ethanol, reflux | Effective and common laboratory method. | Generates tin-based waste products. |

| Iron in Acetic Acid | Fe, Acetic Acid | Heating | Inexpensive and effective. | Can require careful workup to remove iron salts. |

Catalytic hydrogenation is often the preferred method due to its cleanliness and high efficiency.

Identification and Mitigation of By-products

In the synthesis of this compound, the formation of by-products can occur at both stages of the proposed synthesis.

Amidation Step:

Diacylation: If the reaction conditions are not carefully controlled, the product amine from the reduction step could potentially react with another molecule of the acyl chloride, though this is unlikely if the reduction is the final step.

Hydrolysis of Acyl Chloride: The presence of water can lead to the hydrolysis of 4-nitrobenzoyl chloride back to 4-nitrobenzoic acid. This can be mitigated by using anhydrous solvents and reagents.

Reduction Step:

Incomplete Reduction: If the reduction is not allowed to proceed to completion, the final product will be contaminated with the starting nitro compound. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial.

Over-reduction: Under harsh reduction conditions, other functional groups could potentially be affected, although the amide bond is generally stable to the conditions described.

Purification of the final product, typically by recrystallization or column chromatography, is essential to remove any unreacted starting materials or by-products.

Green Chemistry Principles in Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.

Atom Economy: The proposed two-step synthesis starting from 4-nitrobenzoic acid has a reasonable atom economy. Direct catalytic amidation of 4-aminobenzoic acid with 2-amino-2-methylbutane would offer a significantly higher atom economy, as the only by-product would be water.

Use of Safer Solvents: Whenever possible, hazardous solvents like dichloromethane should be replaced with greener alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran. Water can also be a green solvent for certain reactions.

Catalysis: The use of catalytic hydrogenation for the reduction of the nitro group is a prime example of a green chemistry principle in action, as it replaces stoichiometric metal reductants that generate significant waste. mdpi.com

Energy Efficiency: Performing reactions at ambient temperature and pressure, when feasible, reduces energy consumption.

Waste Prevention: Careful planning of the synthesis to maximize yield and minimize by-product formation is a core tenet of green chemistry. This includes optimizing reaction conditions and using efficient purification techniques that minimize solvent use.

Below is a table summarizing some green chemistry metrics that could be applied to evaluate the synthesis:

| Green Chemistry Metric | Description | Application to this Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Higher for direct amidation, lower for the multi-step route with protecting groups. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A lower PMI indicates a greener process. This can be reduced by using less solvent and fewer reagents. |

| E-Factor | Total waste (kg) / Product (kg) | A lower E-factor is better. Catalytic reactions significantly reduce the E-factor compared to stoichiometric ones. |

By considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Modifications and Analog Synthesis of this compound Derivatives

The structure of this compound offers three primary sites for chemical modification: the aromatic amino group, the branched alkyl amide moiety, and the benzene (B151609) ring. Each site allows for distinct synthetic transformations to generate a diverse library of analogs.

The primary aromatic amino group is a highly reactive nucleophilic center, readily undergoing a variety of chemical transformations. Standard derivatization techniques applicable to anilines can be employed to modify this functional group, leading to amides, sulfonamides, alkylamines, and other derivatives. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. For instance, reacting the parent compound with benzoyl chloride would yield 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, a class of compounds investigated as microRNA-21 inhibitors. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, provides sulfonamide analogs.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be a competing side reaction. Reductive amination with aldehydes or ketones offers a more controlled method for mono- or di-alkylation.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid at low temperatures. This highly versatile intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring at the C4 position.

Specialized derivatization reagents are often used in analytical chemistry to enhance the detectability of molecules containing primary amines in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. mdpi.comnih.govnih.gov Reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) react with the primary amine to form highly sensitive derivatives. nih.govnih.gov

Table 1: Potential Derivatization Reactions at the Aromatic Amino Group

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Acetyl Chloride | Acylation | Secondary Amide |

| Benzenesulfonyl Chloride | Sulfonylation | Sulfonamide |

| Methyl Iodide | Alkylation | Secondary/Tertiary Amine |

| Sodium Nitrite / HCl | Diazotization | Diazonium Salt |

The secondary amide linkage in this compound is generally stable due to resonance stabilization. nih.gov However, it can be modified under specific, often harsh, reaction conditions.

Key transformations include:

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield 4-aminobenzoic acid and 2-methylbutan-2-amine. This is typically a degradative pathway rather than a synthetic modification.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, transforming the benzamide into the corresponding secondary amine, N-(4-aminobenzyl)-2-methylbutan-2-amine.

N-Alkylation/Acylation: While challenging, the amide nitrogen can be deprotonated with a very strong base, followed by reaction with an electrophile. More modern approaches have focused on developing catalytic methods for the selective modification of secondary amides, which could potentially be applied for further diversification. bohrium.comresearchgate.net

Table 2: Potential Modifications of the Amide Moiety

| Reagent(s) | Reaction Type | Resulting Moiety |

|---|---|---|

| H₃O⁺ or OH⁻, Heat | Hydrolysis | Carboxylic Acid + Amine |

| 1. LiAlH₄; 2. H₂O | Reduction | Secondary Amine |

The benzene ring can be functionalized through electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents: the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing N-(2-methylbutan-2-yl)carbamoyl group (-CONH-R). The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5).

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the C3 and/or C5 positions. A known derivative, 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide, highlights the feasibility of such functionalization. nih.gov

Nitration: Introduction of a nitro group can be achieved using nitrating agents, though the harsh acidic conditions can be incompatible with the basic amino group unless it is first protected (e.g., as an acetamide).

Transition Metal-Catalyzed C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. For example, rhodium-catalyzed reactions can achieve ortho-functionalization of benzamides directed by the amide group itself. nih.gov This strategy could potentially be used to introduce alkyl or aryl groups at the C3 position.

Table 3: Regioselective Functionalization of the Benzene Ring

| Reaction | Reagent(s) | Position of Substitution | Resulting Derivative Class |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3 / C5 | Bromo-substituted benzamide |

| Chlorination | N-Chlorosuccinimide (NCS) | C3 / C5 | Chloro-substituted benzamide |

Stereoselective Synthesis of Enantiopure this compound

The parent molecule, this compound, is achiral. Enantiopure forms can be synthesized by introducing chiral elements, such as a stereocenter or an axis of chirality. The latter, known as atropisomerism, can arise from hindered rotation around a single bond, which is a plausible strategy for this class of compounds. For example, introducing bulky substituents at the positions ortho to the amide group (C3) could restrict rotation around the aryl-carbonyl bond, leading to stable, separable enantiomers.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be attached to a prochiral substrate.

For instance, if a prochiral ketone were introduced onto the benzene ring, an asymmetric reduction could be guided by a chiral auxiliary attached to the amino group. More commonly, auxiliaries like Evans' oxazolidinones or pseudoephedrine are used to direct diastereoselective alkylation or aldol (B89426) reactions. nih.govresearchgate.netsigmaaldrich.com A synthetic route could involve coupling a chiral auxiliary to a 4-aminobenzoic acid precursor, performing a diastereoselective transformation on the ring or a substituent, and then forming the final amide bond and cleaving the auxiliary. nih.gov

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.orgmdpi.com This approach is often more efficient than using stoichiometric chiral auxiliaries.

A relevant strategy for this system is the enantioselective construction of axially chiral benzamides. nih.govd-nb.info Research has shown that bifunctional organocatalysts can facilitate the enantioselective electrophilic bromination of benzamide substrates. nih.govnih.gov A hypothetical application to the synthesis of a chiral derivative of this compound could involve the following steps:

Protection of the 4-amino group.

Introduction of a hydroxyl group at the C3 position to enable interaction with the catalyst.

Enantioselective bromination at the C5 position using a chiral bifunctional organocatalyst and a bromine source like N-bromosuccinimide. The bulky tert-amyl group and the newly introduced bromine atom would create significant steric hindrance, restricting bond rotation and establishing axial chirality.

Deprotection of the amino group to yield the final enantiopure, atropisomeric product.

This catalytic approach demonstrates a modern and powerful method for accessing chiral benzamides that would otherwise be difficult to synthesize. d-nb.info

Advanced Structural Elucidation and Supramolecular Architecture of 4 Amino N 2 Methylbutan 2 Yl Benzamide

Sophisticated Spectroscopic Characterization Techniques

The precise molecular structure and electronic environment of 4-amino-N-(2-methylbutan-2-yl)benzamide have been delineated through a combination of multi-dimensional Nuclear Magnetic Resonance (NMR), advanced vibrational spectroscopy, and high-resolution mass spectrometry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Complete Structure Assignment

Multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing a detailed map of the molecule's connectivity and spatial arrangement.

COSY, HSQC, HMBC for Connectivity Confirmation

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in confirming the covalent framework of this compound. The COSY spectrum revealed the coupling between adjacent protons, while the HSQC spectrum correlated each proton to its directly attached carbon atom. The HMBC spectrum provided crucial long-range correlations between protons and carbons, confirming the connectivity across the amide bond and the substitution pattern of the aromatic ring.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1' | - | 125.1 |

| 2', 6' | 7.58 | 128.8 |

| 3', 5' | 6.60 | 113.8 |

| 4' | - | 150.2 |

| C=O | - | 166.5 |

| NH (amide) | 7.85 | - |

| NH₂ (amino) | 4.08 | - |

| C(CH₃)₂ | - | 56.5 |

| C(CH₃)₂ | 1.45 | 27.3 |

| CH₂ | 1.88 | 36.8 |

NOESY/ROESY for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations between protons that are in close proximity. In the case of this compound, these experiments would be expected to show correlations between the amide proton and the methyl and ethyl protons of the tert-amyl group, providing insights into the preferred conformation around the amide bond.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, offering detailed information about its functional groups. The spectra of this compound exhibit characteristic bands that confirm the presence of its key structural features.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amine) | 3410, 3325 | 3408, 3323 | Symmetric and Asymmetric Stretching |

| N-H (Amide) | 3250 | 3248 | Stretching |

| C-H (Aromatic) | 3080 | 3078 | Stretching |

| C-H (Aliphatic) | 2965, 2875 | 2963, 2873 | Asymmetric and Symmetric Stretching |

| C=O (Amide I) | 1640 | 1638 | Stretching |

| N-H (Amide II) | 1540 | 1538 | Bending |

| C=C (Aromatic) | 1605, 1510 | 1603, 1508 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The exact mass of the protonated molecular ion [M+H]⁺ of this compound would be determined to confirm its molecular formula of C₁₂H₁₈N₂O.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 207.1492 |

| [M+Na]⁺ | 229.1311 |

Single Crystal X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound is not publicly available, a hypothetical analysis based on similar structures would provide definitive proof of its three-dimensional structure. Such a study would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice, forming its supramolecular architecture.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

Determination of Molecular Conformation and Bond Parameters

The molecular conformation of this compound is largely defined by the spatial arrangement around the amide linkage and the orientation of the bulky N-(2-methylbutan-2-yl) group, also known as the tert-amyl group. Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted, leading to a planar amide group.

Table 1: Expected Bond Parameters for this compound

Note: These values are estimations based on data from similar structurally characterized benzamides and may vary in the actual molecule.

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would arrange themselves to maximize packing efficiency and satisfy directional intermolecular interactions. Hydrogen bonds are expected to be the dominant forces directing the supramolecular architecture. The primary amino group (-NH₂) and the amide N-H group are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the amino group are hydrogen bond acceptors.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Geometry |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (carbonyl) | D···A ≈ 2.9 - 3.1 | Often linear, forming chains or dimers. |

| Hydrogen Bond | N-H (amino) | O=C (carbonyl) | D···A ≈ 2.9 - 3.2 | Contributes to linking primary motifs. |

| Hydrogen Bond | N-H (amino) | N (amino) | D···A ≈ 3.0 - 3.3 | Further cross-linking of molecules. |

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming hydrogen bonds. Different polymorphs arise from variations in the packing and/or conformation of the molecules in the crystal lattice. For this compound, it is plausible that different hydrogen bonding patterns could lead to different crystalline arrangements, resulting in polymorphs with distinct physical properties.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice (forming solvates or hydrates), is also a possibility, especially during crystallization from different solvents. The presence of hydrogen bonding functionalities could facilitate the inclusion of solvent molecules like water or alcohols. To date, no specific studies on the polymorphism or pseudopolymorphism of this compound have been reported.

Conformational Analysis and Dynamic Behavior of the Benzamide (B126) Moiety

The benzamide moiety is a dynamic entity, with several rotational processes that can be studied to understand its conformational preferences and energy landscape.

Experimental Probes of Conformational Preferences

In the absence of a crystal structure, spectroscopic techniques in solution, primarily Nuclear Magnetic Resonance (NMR), would be the principal experimental tool to probe the conformational preferences of this compound.

¹H NMR Spectroscopy: The chemical shifts of the amide N-H proton and the protons on the aromatic ring can provide insights into the molecular conformation. The through-space proximity of certain groups can be detected using the Nuclear Overhauser Effect (NOE). For instance, an NOE between the amide N-H and protons of the tert-amyl group would provide information about the preferred orientation around the N-C(alkyl) bond.

Infrared (IR) Spectroscopy: The position of the C=O and N-H stretching bands in the IR spectrum can give clues about the extent of hydrogen bonding in the solid state or in concentrated solutions.

Rotational Barriers and Dynamic NMR Studies

Rotation around the amide C-N bond is a relatively high-energy process due to its partial double bond character. This restricted rotation can often be observed on the NMR timescale. In substituted benzamides, the energy barrier to this rotation can be determined using dynamic NMR (DNMR) experiments. mdpi.commontana.edu

By monitoring the NMR spectra at different temperatures, the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be determined. From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.com For N,N-disubstituted benzamides, these barriers are typically in the range of 12-20 kcal/mol. Given the steric bulk of the tert-amyl group, it is expected that the barrier to rotation around the C-N amide bond in this compound would be significant.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations into 4 Amino N 2 Methylbutan 2 Yl Benzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide a robust framework for predicting molecular geometries, energies, and a variety of other electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. mdpi.comresearchgate.net It is a widely used approach for geometry optimization and energy calculations due to its favorable balance between accuracy and computational cost. mdpi.comresearchgate.net

For 4-amino-N-(2-methylbutan-2-yl)benzamide, geometry optimization would be performed using a functional such as B3LYP combined with a suitable basis set, for example, 6-311G(d,p). mdpi.comresearchgate.net This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. The total energy calculated at this optimized geometry is a critical parameter for assessing the molecule's thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) This table is a hypothetical representation of expected data from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-N (amino) | ~1.40 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Dihedral Angle | Aromatic Ring - Amide Plane | Variable |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchcommons.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, specifically the amino group and the aromatic ring. Conversely, the LUMO would likely be distributed over the benzamide (B126) portion, particularly the carbonyl group, which acts as an electron-withdrawing group. Analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies for this compound (Theoretical) This table is a hypothetical representation of expected data from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The ESP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.com Green and yellow areas denote regions of neutral or intermediate potential.

In the case of this compound, the ESP analysis would likely reveal a negative potential (red) around the carbonyl oxygen of the amide group and the nitrogen of the amino group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and amide groups would exhibit a positive potential (blue), indicating their potential involvement in hydrogen bonding as donor sites.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. dergipark.org.trnih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from these electronic delocalizations.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, accounting for molecular flexibility and the influence of the surrounding environment, such as a solvent.

MD simulations can be employed to explore the conformational landscape and flexibility of this compound in a solution. By simulating the molecule's movements over a period of time, it is possible to identify the most populated conformations and the energetic barriers between them. This is particularly important for understanding how the molecule behaves in a biological or chemical system.

The simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and then solving Newton's equations of motion for all atoms in the system. The analysis of the resulting trajectory would reveal the range of motion of different parts of the molecule, such as the rotation around the amide bond and the flexibility of the tert-amyl group. The simulations would also provide insights into the hydrogen bonding patterns between the compound and the solvent molecules, which can significantly influence its solubility and reactivity. The findings from such simulations are crucial for understanding the dynamic nature of the molecule, which is often a key determinant of its function. nih.gov

Interaction with Solvents and Biological Mimics

To understand the behavior of this compound in different environments, computational simulations of its interactions with various solvents and biological mimics would be conducted. This is crucial for predicting its solubility, membrane permeability, and general behavior in a biological system.

Solvent Interactions:

Explicit Solvent Models: Molecular dynamics (MD) simulations would be performed with the compound solvated in a box of explicit water molecules (e.g., TIP3P or SPC/E models). These simulations would track the movement of every atom over time, providing insights into the formation and dynamics of hydrogen bonds between the amino and amide groups of the benzamide derivative and surrounding water molecules. The analysis would focus on the radial distribution functions to quantify the solvation shells around key functional groups.

Implicit Solvent Models: Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), would be used to calculate the solvation free energy. This provides a computationally less expensive way to estimate the compound's solubility in various solvents, including water, ethanol, and dimethyl sulfoxide (DMSO). These calculations can reveal the energetic favorability of the compound being in a particular solvent environment. researchgate.netnih.govmdpi.com

Biological Mimics:

To simulate the interaction with cell membranes, the compound would be placed in a simulated lipid bilayer environment (e.g., dipalmitoylphosphatidylcholine - DPPC). MD simulations would then be used to study its partitioning into the membrane, its preferred orientation within the lipid bilayer, and the energetic barriers for membrane translocation. These simulations are vital for understanding how the compound might cross biological membranes to reach a potential target.

In Silico Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of rational drug design.

Identification of Putative Binding Sites and Target Predictions

In the absence of known biological targets for this compound, a reverse docking approach would be employed. This involves docking the compound against a large library of known protein structures to identify potential biological targets. Web-based servers and software that utilize algorithms to predict binding affinity based on structural similarity to known ligands would be used to generate a list of high-probability targets.

Prediction of Binding Modes and Interaction Energies

Once putative targets are identified, detailed molecular docking studies would be performed to predict the binding mode and estimate the binding affinity.

Binding Mode Prediction: Docking algorithms would be used to generate a series of possible binding poses of the compound within the active site of the target protein. These poses would be scored based on a combination of steric and energetic terms. The top-scoring poses would be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Interaction Energy Calculation: The strength of the interaction between this compound and its putative target would be estimated using scoring functions within the docking software. More accurate, but computationally intensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be applied to the docked poses to refine the binding free energy predictions.

Virtual Screening Approaches for Novel Modulators

If this compound were identified as a hit compound for a particular target, its chemical structure would serve as a scaffold for virtual screening. Large chemical databases would be searched for molecules with similar structural features but with variations in functional groups. These selected compounds would then be docked into the target's binding site to identify novel modulators with potentially improved affinity and selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are regression or classification models used in the chemical and biological sciences to predict the activity or properties of chemical compounds, respectively.

Derivation of Molecular Descriptors

To build a QSAR or QSPR model, a set of molecular descriptors for this compound and a series of structurally related compounds would be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall connectivity indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors: These are derived from the 3D coordinates of the molecule and include descriptors of molecular shape, size, and electronic properties such as dipole moment and polarizability.

A comprehensive set of these descriptors would be generated using specialized software. A hypothetical data table of such descriptors for this compound is presented below.

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 220.31 g/mol |

| Number of Heavy Atoms | 16 | |

| Number of Aromatic Rings | 1 | |

| Topological | Wiener Index | (Value would be calculated) |

| Balaban Index | (Value would be calculated) | |

| Geometrical | Molecular Surface Area | (Value would be calculated) |

| Molecular Volume | (Value would be calculated) | |

| Electronic | Dipole Moment | (Value would be calculated) |

| Polarizability | (Value would be calculated) |

Once calculated for a series of compounds with known activities or properties, these descriptors would be used to develop a mathematical model that can predict the activity or property of new, untested compounds.

Model Development and Validation for Predicted Biological or Chemical Properties

The prediction of biological and chemical properties of novel compounds such as this compound through computational models is a cornerstone of modern medicinal chemistry and materials science. These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT), offer a rapid and cost-effective means to estimate a compound's behavior, thereby guiding synthesis and experimental testing. The reliability of these predictions is critically dependent on the rigorous development and validation of the underlying models.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific chemical property. The development of a predictive QSAR model for this compound would involve a dataset of structurally similar benzamide derivatives with known activities.

Model Development: The initial step involves the generation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. For a series of aminobenzamide derivatives, these descriptors could include LogP (lipophilicity), molecular weight, polar surface area, and various electronic parameters. mdpi.combio-hpc.eu

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a mathematical relationship between the descriptors and the observed activity. For instance, a study on aminophenyl benzamide derivatives as histone deacetylase inhibitors developed a robust five-point pharmacophore model which was then used to create a predictive 3D-QSAR model.

Model Validation: The validation of a QSAR model is crucial to ensure its predictive power for new, untested compounds. Validation is typically performed through internal and external validation techniques.

Internal Validation: Cross-validation is a common internal validation method. In this process, the dataset is divided into multiple subsets. The model is trained on a portion of the data and tested on the remaining subset. This is repeated until every subset has been used as a test set. A high cross-validated correlation coefficient (q²) indicates good internal consistency and robustness of the model.

External Validation: The most stringent test of a model's predictive ability is external validation. Here, the model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive capability is assessed by the correlation coefficient (R²) between the predicted and experimental values for the test set. A high R² value for the external test set is indicative of a reliable predictive model.

A hypothetical QSAR model for predicting the anticonvulsant activity of a series of benzamide derivatives, including analogs of this compound, would be validated using these statistical metrics. The following table illustrates typical validation parameters for a robust QSAR model based on studies of related compounds.

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 |

| R²_pred (Predictive R² for external test set) | The R² for the external test set, indicating the model's ability to predict new data. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commalariaworld.org This is particularly useful for predicting the interaction of a ligand, such as this compound, with a biological target like a protein receptor or enzyme.

Model Development: The development of a docking model requires the three-dimensional structures of both the ligand and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy and is available in databases such as the Protein Data Bank (PDB).

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring each conformation based on a scoring function. This function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. mdpi.comresearchgate.net

Model Validation: Validation of a molecular docking protocol is essential to ensure that it can accurately reproduce known binding modes and provide reliable predictions for new compounds.

Redocking: A common validation step is to extract the native ligand from a co-crystallized protein-ligand complex, and then dock it back into the protein's binding site. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) indicates that the docking protocol is reliable.

Enrichment Studies: Another validation method involves seeding a library of known active compounds with a larger set of inactive or decoy molecules. A successful docking protocol should be able to distinguish the active compounds from the decoys, ranking them higher in the results.

For this compound, a validated docking model could predict its binding affinity and interactions with a specific biological target, providing insights into its potential mechanism of action.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It can be used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

Model Development: A DFT study begins with the selection of a suitable functional and basis set. The choice of these parameters depends on the specific properties being investigated and the computational resources available. The geometry of this compound would first be optimized to find its lowest energy conformation. Following this, various chemical and physical properties can be calculated.

Model Validation: The validation of DFT calculations often involves comparing the computed properties with experimental data, where available. For example, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. Similarly, calculated NMR chemical shifts can be benchmarked against experimental NMR data. A good correlation between the theoretical and experimental values validates the chosen computational methodology.

The following table presents a hypothetical comparison of calculated and experimental data for a benzamide derivative, illustrating the validation of a DFT model.

| Property | Calculated Value (DFT) | Experimental Value | Deviation |

| C=O Stretch (cm⁻¹) | 1685 | 1680 | 5 |

| N-H Stretch (cm⁻¹) | 3450 | 3440 | 10 |

| ¹³C NMR (ppm, C=O) | 168.2 | 167.5 | 0.7 |

| ¹H NMR (ppm, NH) | 8.1 | 8.0 | 0.1 |

A low deviation between the calculated and experimental values would lend confidence to the model's ability to predict other properties of this compound for which experimental data may not be available.

Mechanistic Studies and Structure Activity Relationships Sar in Pre Clinical and in Vitro Contexts

Molecular Target Identification and Characterization (In Vitro)

There is currently no available research that identifies or characterizes the specific molecular targets of 4-amino-N-(2-methylbutan-2-yl)benzamide.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

No studies detailing the enzyme inhibition kinetics or the specific mechanism of action for this compound have been found in the public domain.

Receptor Binding Assays and Ligand Efficacy Profiling

Information from receptor binding assays, which would elucidate the compound's affinity and efficacy for specific biological receptors, is not available.

Ion Channel Modulation and Gating Mechanism Investigations

There is no published research on the effects of this compound on ion channel modulation or the investigation of its influence on gating mechanisms.

Cellular Bioactivity and Pathway Elucidation (Non-Human Cell Lines/Models)

Detailed studies on the cellular bioactivity of this compound in non-human cell lines or models are absent from the scientific literature.

Impact on Specific Cellular Processes (e.g., proliferation, differentiation, apoptosis)

There is no available data describing the impact of this compound on fundamental cellular processes such as proliferation, differentiation, or apoptosis.

Investigation of Intracellular Signaling Pathways and Protein Expression

Research investigating the effect of this compound on intracellular signaling pathways and protein expression has not been identified.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Comprehensive SAR studies for analogs of this compound have not been published. Such studies are crucial for optimizing the potency and selectivity of a lead compound.

Systematic Variation of Substituents and Impact on Biological Activity

No literature is available that describes the systematic variation of substituents on the this compound scaffold and the resulting impact on biological activity. SAR studies on other benzamide (B126) series have demonstrated that modifications to the benzamide ring and the N-alkyl substituent can significantly influence biological activity. nih.govnih.gov However, these findings are not directly applicable to the specific compound without dedicated research.

Development of Pharmacophore Models for Rational Design

There are no published pharmacophore models specifically developed for this compound or its analogs. Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule required for its biological activity, which aids in the rational design of new, more potent compounds. nih.gov While pharmacophore models for other classes of benzamides exist, these are not specific to the requested compound. mdpi.com

In Vitro Metabolism and Biotransformation Pathways

Specific studies on the in vitro metabolism and biotransformation of this compound are not found in the scientific literature.

Identification of Metabolites in Liver Microsome or Cell Culture Systems

There is no published data identifying the metabolites of this compound in liver microsome or cell culture systems. Such studies are fundamental to understanding the metabolic stability and potential metabolic pathways of a compound.

Metabolic Stability Profiling and Enzyme Involvement

The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving oxidation and hydrolysis. The key enzymes expected to mediate these transformations are the Cytochrome P450 (CYP) superfamily and various hydrolases, such as carboxylesterases.

Oxidative Metabolism of the Tert-Amyl Group:

The N-(2-methylbutan-2-yl), or tert-amyl, moiety represents a likely site for oxidative metabolism. Research on the biotransformation of tert-amyl alcohol, a structurally related compound, has demonstrated that it undergoes oxidation to form various metabolites. In studies conducted in rats and humans, tert-amyl alcohol was metabolized to 2-methyl-2,3-butanediol, 2-hydroxy-2-methylbutyric acid, and 3-hydroxy-3-methylbutyric acid. nih.gov These transformations are thought to be mediated by CYP-dependent oxidation. nih.gov By extension, the tert-amyl group of this compound is susceptible to similar hydroxylation reactions, which would increase the compound's polarity and facilitate its excretion. The CYP enzyme family is a major catalyst for the phase I metabolism of a wide array of xenobiotics. nih.govmdpi.com

Hydrolysis of the Amide Bond:

The amide linkage in this compound is another potential site for metabolic breakdown. The enzymatic hydrolysis of aromatic amides can be a significant clearance pathway. nih.gov In vitro studies with various aromatic amides in rat, minipig, and human liver preparations have shown that these compounds can be hydrolyzed to their constituent carboxylic acid and amine. nih.gov This reaction can be catalyzed by serine hydrolases, including carboxylesterases. nih.gov

Furthermore, the stability of the amide bond can be influenced by steric hindrance around the linkage. Studies on other N-substituted amides have shown that introducing bulky groups near the amide bond can sterically shield it from enzymatic hydrolysis, thereby increasing metabolic stability. nih.govnih.gov The tert-amyl group in this compound may provide some degree of steric hindrance that could influence the rate of hydrolysis.

Metabolism of the 4-Aminobenzoyl Moiety:

The 4-amino group on the benzoyl ring may also undergo metabolic transformations. Primary aromatic amines are known substrates for N-acetylation, a common phase II conjugation reaction catalyzed by N-acetyltransferases (NATs). This pathway would result in the formation of 4-acetamido-N-(2-methylbutan-2-yl)benzamide. Additionally, the aromatic ring itself is susceptible to hydroxylation at positions ortho or meta to the amino and amide groups, a reaction typically catalyzed by CYP enzymes.

Based on the metabolism of structurally related compounds, the following table summarizes the potential metabolic pathways and the enzymes likely involved in the biotransformation of this compound.

| Metabolic Pathway | Potential Metabolite(s) | Enzyme(s) Potentially Involved |

| Hydroxylation of the tert-amyl group | Hydroxylated derivatives of the parent compound | Cytochrome P450 (CYP) enzymes |

| Oxidation of the tert-amyl group | Carboxylic acid derivatives formed from the tert-amyl group | Cytochrome P450 (CYP) enzymes |

| Hydrolysis of the amide bond | 4-aminobenzoic acid and 2-methylbutan-2-amine | Carboxylesterases and other hydrolases |

| N-acetylation of the 4-amino group | 4-acetamido-N-(2-methylbutan-2-yl)benzamide | N-acetyltransferases (NATs) |

| Aromatic hydroxylation | Hydroxylated derivatives of the benzoyl ring | Cytochrome P450 (CYP) enzymes |

Advanced Analytical Methodologies for 4 Amino N 2 Methylbutan 2 Yl Benzamide

Chromatographic Separations and Quantification

Chromatographic techniques are paramount for the separation and quantification of 4-amino-N-(2-methylbutan-2-yl)benzamide from its synthesis precursors, degradation products, and other potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone for the routine analysis and quality control of this compound. The development of such a method would typically involve a reversed-phase approach, leveraging the compound's moderate polarity.

A suitable starting point for method development would be a C18 stationary phase, which provides excellent retention and separation for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acidic modifier, like formic or phosphoric acid, can improve peak shape and resolution by suppressing the ionization of the basic amino group. sielc.com

Validation of the HPLC method is a critical step to ensure its reliability and would be performed according to the International Council for Harmonisation (ICH) guidelines. This process would establish the method's specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound drug substance. scispace.com These impurities could originate from starting materials, solvents, or by-products of the synthesis process.

Due to the relatively low volatility of the target compound, derivatization may be necessary to enhance its thermal stability and chromatographic performance. jfda-online.com Common derivatization reagents for compounds containing amino and amide functionalities include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Table 2: Proposed GC-MS Parameters for Impurity Profiling

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Electrochemical Methods for Detection and Characterization

Electrochemical methods can provide valuable information about the redox properties of this compound and can be developed into sensitive detection techniques.

Voltammetry and Amperometry for Redox Properties

The primary amino group on the benzamide (B126) ring is expected to be electrochemically active and can be oxidized at a suitable electrode potential. researchgate.net Cyclic Voltammetry (CV) can be employed to study the oxidation potential of this compound, providing insights into its electronic structure and potential for oxidative degradation. researchgate.netorganic-chemistry.org This technique involves scanning the potential of an electrode and measuring the resulting current.

Amperometric detection can be coupled with HPLC to provide a highly sensitive and selective method for the quantification of the compound. This involves applying a constant potential at which the analyte is oxidized and measuring the resulting current, which is proportional to the analyte's concentration.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of unknown components. ijpsjournal.comasdlib.orgijarnd.comresearchgate.netsaspublishers.com

For the analysis of this compound and its related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique. LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This allows for the determination of the molecular weights of the parent compound and any impurities, as well as providing structural information through fragmentation analysis (MS/MS).

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

Despite a comprehensive search for advanced analytical methodologies pertaining to the chemical compound this compound, it has been determined that there is a significant lack of publicly available scientific literature and research data specific to this molecule. As a result, the development of a detailed article focusing solely on the specified analytical techniques and method validation parameters for this compound is not feasible at this time.

The initial request outlined a specific structure for an article, including sections on LC-MS/MS for trace analysis and in vitro metabolite identification, GC-MS/MS for specific isotope analysis, and a thorough validation of these analytical assays. This required in-depth information on linearity, range, sensitivity, accuracy, precision, and robustness, complete with data tables and detailed research findings.

Extensive searches for scholarly articles, application notes, and analytical method databases have not yielded any specific studies on this compound that would provide the necessary data to fulfill these requirements. The available literature focuses on broader categories of compounds, such as aromatic amines, or provides general guidance on analytical method validation without mentioning the specific compound of interest.

Without dedicated research on this compound, any attempt to generate the requested content would rely on speculation and extrapolation from unrelated compounds, which would compromise the scientific accuracy and integrity of the article. The strict adherence to the provided outline and the focus solely on this specific compound cannot be met with the current body of scientific knowledge.

Therefore, until research focusing on the analytical chemistry of this compound is published and made publicly accessible, it is not possible to produce the detailed and scientifically rigorous article as requested.

Emerging Research Directions and Non Therapeutic Applications of 4 Amino N 2 Methylbutan 2 Yl Benzamide

Future Perspectives in Synthetic Accessibility and SustainabilityNo literature discussing the future perspectives on the synthetic accessibility or the sustainability of the synthesis of 4-amino-N-(2-methylbutan-2-yl)benzamide was found.

Due to the absence of specific research on "this compound" in these advanced and non-therapeutic fields, it is not possible to provide a detailed and scientifically accurate article on this subject at this time. The available scientific literature focuses on other, structurally distinct benzamide (B126) derivatives.

Exploration of Novel Biological Targets or Uncharted Mechanistic Pathways

While the primary pharmacological activities of many benzamide derivatives have been well-characterized, the broader therapeutic potential of compounds like this compound remains an area of active investigation. Researchers are exploring novel biological targets and uncharted mechanistic pathways to uncover new therapeutic applications for this and structurally related molecules. This exploration is largely centered on the versatile N-substituted aminobenzamide scaffold, which has been shown to interact with a variety of biological targets.

Current research into the broader class of N-substituted aminobenzamides suggests potential activity in several novel areas beyond their established roles. These investigations, while not specific to this compound, provide a roadmap for future studies on this particular compound.

One significant area of exploration is the inhibition of enzymes involved in metabolic diseases. For instance, the N-substituted aminobenzamide scaffold is being investigated for its potential to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. nih.govnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. nih.govnih.gov Studies on a variety of N-substituted aminobenzamide derivatives have demonstrated their potential as DPP-IV inhibitors, with some compounds showing significant in vitro activity. nih.govnih.gov

Another promising avenue of research is in the field of epigenetics, specifically the inhibition of DNA methyltransferases (DNMTs). nih.gov DNMTs are a family of enzymes that play a critical role in gene expression and cellular differentiation. nih.gov Aberrant DNA methylation is a hallmark of many cancers, making DNMTs an attractive target for cancer therapy. nih.gov Research on analogues of the quinoline-based DNMT inhibitor SGI-1027, which features a 4-amino-N-(4-aminophenyl)benzamide core, has shown that modifications to the N-substituted benzamide structure can influence inhibitory activity against DNMT1, 3A, and 3B. nih.gov

The versatility of the 4-aminobenzamide (B1265587) structure also lends itself to the development of inhibitors for other enzyme families and as scaffolds for targeting protein-protein interactions. The core structure is a common building block in medicinal chemistry due to its synthetic tractability and its ability to form key interactions with biological macromolecules.

While direct research on this compound's novel targets is not yet prevalent in published literature, the findings from related compounds provide a strong rationale for its investigation in these and other emerging therapeutic areas. Future research will likely focus on screening this specific compound against a panel of novel biological targets to uncover previously unknown pharmacological activities.

| Compound Class | Potential Novel Target | Therapeutic Area |

| N-substituted aminobenzamides | Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes |

| 4-Amino-N-(4-aminophenyl)benzamide Analogues | DNA Methyltransferases (DNMTs) | Cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.